Cefetamet-Pivoxil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

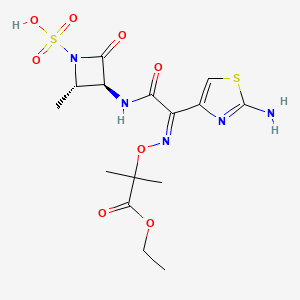

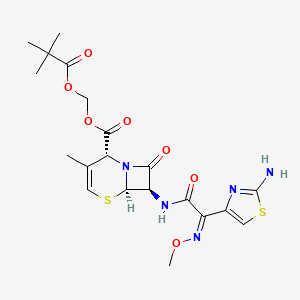

Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .

Synthesis Analysis

The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .Molecular Structure Analysis

The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis

Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .Physical and Chemical Properties Analysis

Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen

Pharmakokinetik

Cefetamet-Pivoxil ist ein Prodrug, das während seines First-Pass-Metabolismus durch die gastrointestinale Schleimhaut und die Leber einer Desterifizierung unterliegt {svg_1}. Nur Cefetamet kann im Plasma nachgewiesen werden {svg_2}. Die Pharmakokinetik von intravenös verabreichtem Cefetamet und oral verabreichtem this compound bei gesunden Freiwilligen und Patienten wurde ausführlich beschrieben {svg_3}. Cefetamet wird hauptsächlich über die Niere ausgeschieden. Seine intravenöse Disposition ist dosisunabhängig und seine Plasmaproteinbindung ist konzentrationsunabhängig {svg_4}.

Absorptionsratenmodelle

Fünf Absorptionsratenmodelle wurden verglichen, um Cefetamet-Daten bei 34 Erwachsenen nach oraler Verabreichung von this compound allein oder in Kombination mit einem Antazidum oder einem H2-Antagonisten zu beschreiben {svg_5}. Ein sequenzieller Null- und dann First-Order-Eingabeprozess lieferte die flexibelste Beschreibung der Absorptionsrate von Cefetamet {svg_6}.

Löslichkeitsbegrenzte Absorption

Wenn die First-Order-Geschwindigkeitskonstante mit den Zero-Order-Eingabeparametern verknüpft ist, kann das Modell als Folge einer löslichkeitsbegrenzten Absorption interpretiert werden {svg_7}. Während ein sequenzieller Input theoretisch vernünftig zu erwarten ist, schien der First-Order-Prozess unabhängig von der Zero-Order-Eingabe zu sein {svg_8}.

Auswirkung von Dosis und Erhöhung des Magen-pH-Werts auf Absorption und Disposition

Ein populationsbasierter Ansatz wurde angewendet, um die Auswirkungen von Dosis und Erhöhung des Magen-pH-Werts auf Absorption und Disposition zu schätzen {svg_9}. Es schien eine dosisabhängige Veränderung in mehreren Parametern zu geben {svg_10}. Die auffälligste Veränderung war eine Zunahme des Verteilungsvolumens von Cefetamet {svg_11}. Behandlungen, von denen erwartet wird, dass sie den Magen-pH-Wert erhöhen, verlangsamten die First-Order-Komponente des Absorptionsprozesses {svg_12}.

Schätzung des Ausmaßes der Bioverfügbarkeit

Drei Modelle zur Schätzung des Ausmaßes der Bioverfügbarkeit wurden unter Verwendung von Beobachtungen von 18 Erwachsenen und 13 Kindern verglichen, die bei zwei getrennten Gelegenheiten iv Cefetamet und orales this compound erhielten {svg_13}. Die konsistentesten Schätzungen der Dispositionsparameter und des Ausmaßes der Bioverfügbarkeit wurden mit dem sequenziellen Null- und First-Order-Modell unter der Annahme erzielt, dass das Steady-State-Verteilungsvolumen und die nicht renale Clearance nach iv- und oraler Behandlung gleich waren {svg_14}.

Breitbandantibiotikum

Cefetamet (Ro 15-8074) ist ein neues orales Cephalosporin mit einem breiten Wirkungsspektrum gegen viele aerobe grampositive und gramnegative Bakterien {svg_15}.

Wirkmechanismus

Target of Action

2-Cefetamet Pivoxil primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

2-Cefetamet Pivoxil, a third-generation cephalosporin, exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to the PBPs, specifically PBP 1a and 3, inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This disruption in cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The biochemical pathway affected by 2-Cefetamet Pivoxil is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzymes (PBPs), 2-Cefetamet Pivoxil prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall strength and rigidity .

Pharmacokinetics

2-Cefetamet Pivoxil is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . The average pharmacokinetic parameters from 152 healthy volunteers were: total body clearance 136 ml/min (8.16 L/h); renal clearance 119 ml/min (7.14 L/h); nonrenal clearance 17 ml/min (1.02 L/h); volume of distribution at steady-state 0.29 L/kg; terminal elimination half-life 2.2 hours; 88% of the dose recovered in the urine . The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food .

Result of Action

The result of 2-Cefetamet Pivoxil’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell lysis and death .

Action Environment

The action of 2-Cefetamet Pivoxil is influenced by environmental factors such as food intake. The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food . This food effect is observed when 2-Cefetamet Pivoxil is administered within 1 hour of a meal . Food also produces a slight delay in the time to reach peak plasma concentrations of this drug .

Safety and Hazards

Zukünftige Richtungen

Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .

Biochemische Analyse

Biochemical Properties

2-Cefetamet Pivoxil interacts with various enzymes and proteins. The prodrug ester is completely hydrolysed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . It has enhanced stability against β-lactamases compared with penicillins and first and second-generation cephalosporins . It exhibits high affinity for the penicillin-binding proteins (PBPs) of E. coli W3110 and E. cloacae 908 S .

Cellular Effects

2-Cefetamet Pivoxil has excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and group A β-haemolytic streptococci . It is active against β-lactamase-producing strains of H. Influenzae and M. catarrhalis, but has poor activity against penicillin-resistant S. pneumoniae .

Molecular Mechanism

The molecular mechanism of 2-Cefetamet Pivoxil involves its conversion to the active compound cefetamet, which then exerts its effects at the molecular level . It binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Cefetamet Pivoxil shows a rapid distribution phase followed by a monoexponential decline . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral 2-Cefetamet Pivoxil administration is enhanced by the presence of food .

Dosage Effects in Animal Models

In animal models, the pharmacokinetic and pharmacodynamic properties of intravenously administered cefetamet and orally administered 2-Cefetamet Pivoxil were investigated at three different dose levels . The doses for intravenous cefetamet were 95, 190, and 380 mg, while those for oral 2-Cefetamet Pivoxil were 125, 250, and 500 mg .

Metabolic Pathways

2-Cefetamet Pivoxil is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion . This indicates that 2-Cefetamet Pivoxil is involved in renal metabolic pathways.

Transport and Distribution

2-Cefetamet Pivoxil is transported and distributed within cells and tissues. It is predominantly eliminated unchanged by the kidney via glomerular filtration with possibly a minor component of tubular secretion .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOGWMJYXXZSN-GEYYFRMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

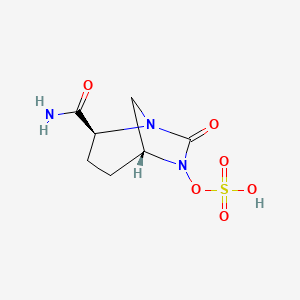

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)